Ethylpiperazin-1-carboxylat

Übersicht

Beschreibung

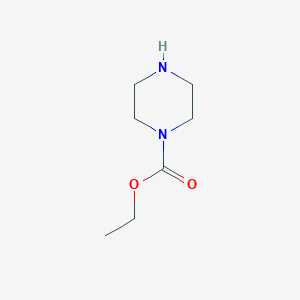

Ethyl N-piperazinecarboxylate, also known as Ethyl N-piperazinecarboxylate, is a useful research compound. Its molecular formula is C7H14N2O2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.

The exact mass of the compound Ethyl N-piperazinecarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22134. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl N-piperazinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl N-piperazinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmakologie

In der Pharmakologie dient Ethylpiperazin-1-carboxylat als Vorläufer bei der Synthese verschiedener pharmakologisch aktiver Verbindungen. Es wurde als ein Schlüsselfragment in der Struktur von JS-K identifiziert, einem Prodrug, das Stickstoffmonoxid freisetzt und zytotoxische Aktivitäten gegen humane Leukämie- und Prostatakrebs-Xenograft-Tumoren bei Mäusen zeigt .

Organische Synthese

Die Verbindung wird in der organischen Synthese eingesetzt, insbesondere bei der Herstellung von Piperazinderivaten, die wichtige Zwischenprodukte für viele bioaktive Moleküle sind. Es ist an Reaktionen wie der Buchwald-Hartwig-Aminierung beteiligt, einem Verfahren zur Bildung von Kohlenstoff-Stickstoff-Bindungen .

Materialwissenschaft

In der Materialwissenschaft kann this compound bei der Synthese von Indazol-DNA-Gyrase-Inhibitoren verwendet werden, die bei der Entwicklung neuer Materialien mit potenziellen biologischen Anwendungen eine wichtige Rolle spielen .

Landwirtschaftliche Forschung

Obwohl spezifische Anwendungen in der Landwirtschaft nicht direkt erwähnt werden, deuten die Synthesemethoden und biologischen Aktivitäten von Piperazinderivaten auf mögliche Verwendungsmöglichkeiten bei der Entwicklung landwirtschaftlicher Chemikalien wie Pestizide oder Wachstumsregulatoren hin .

Biochemie

In der Biochemie spielt this compound eine wichtige Rolle im Studium von Stoffwechselwegen, insbesondere derer, die an Stickstoffmonoxid beteiligt sind. Sein Vorkommen in Verbindungen wie JS-K zeigt seine Bedeutung in der biochemischen Forschung im Zusammenhang mit der Krebsbehandlung .

Industrielle Anwendungen

This compound wird in verschiedenen industriellen Anwendungen eingesetzt, darunter die Herstellung von Pharmazeutika und anderen chemischen Produkten. Seine Eigenschaften machen es für die Verwendung in komplexen chemischen Synthesen und Produktionsprozessen geeignet .

Chemische Forschung

Die Verbindung wird häufig in der chemischen Forschung verwendet, um neue synthetische Methoden zu entwickeln. Seine Reaktivität und Stabilität unter verschiedenen Bedingungen machen es zu einem idealen Kandidaten für die Prüfung neuer chemischer Reaktionen .

Umweltwissenschaften

Obwohl nicht explizit erwähnt, können Verbindungen wie this compound auf ihre Umweltauswirkungen untersucht werden, insbesondere in Bezug auf ihre biologische Abbaubarkeit und ihr Potenzial als umweltfreundliche Alternative zu giftigeren Substanzen .

Wirkmechanismus

Target of Action

Ethyl piperazine-1-carboxylate, also known as Ethyl N-piperazinecarboxylate or Ethyl 1-piperazinecarboxylate, is a compound that has been used in various biochemical applications . .

Mode of Action

It is known that piperazine derivatives can act as gaba receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm

Biochemical Pathways

Piperazine derivatives are often found in drugs or bioactive molecules due to their chemical reactivity, which facilitates their insertion into the molecule .

Pharmacokinetics

The piperazine moiety is often used in drug design due to its impact on the physicochemical properties of the final molecule . It is used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .

Result of Action

There is evidence that metabolic nitric oxide (no) release mediates the cytotoxic activities of certain piperazine derivatives .

Action Environment

It’s known that the compound has a boiling point of 273 °c and a density of 108 g/mL at 25 °C , which may influence its stability and efficacy under different environmental conditions.

Biochemische Analyse

Biochemical Properties

Piperazine derivatives have been shown to interact with various enzymes and proteins, influencing biochemical reactions

Cellular Effects

Piperazine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Piperazine derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression

Dosage Effects in Animal Models

Piperazine derivatives have been shown to cause neurotoxic symptoms at high doses in dogs and cats

Eigenschaften

IUPAC Name |

ethyl piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-2-11-7(10)9-5-3-8-4-6-9/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOQURRKNJKKBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059511 | |

| Record name | 1-Piperazinecarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120-43-4 | |

| Record name | Ethyl 1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-piperazinecarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N-piperazinecarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperazinecarboxylic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Piperazinecarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl N-piperazinecarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29325GHS9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Ethyl 1-piperazinecarboxylate in chemical synthesis?

A1: Ethyl 1-piperazinecarboxylate serves as a versatile building block in organic synthesis. It is frequently employed to introduce the piperazine moiety into larger molecular frameworks. For instance, it reacts with 4-fluorobenzoic acid to yield 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid [], and with a benzothienone derivative to synthesize benzothiophene analogues of antifungal agents [].

Q2: What is the significance of the piperazine ring conformation in molecules containing Ethyl 1-piperazinecarboxylate?

A2: The conformational flexibility of the piperazine ring influences the overall three-dimensional structure and, consequently, the biological activity of molecules incorporating this group. In the crystal structure of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, the piperazine ring adopts a chair conformation, with a specific dihedral angle relative to the benzene ring []. This structural information is crucial for understanding the interactions of such molecules with biological targets.

Q3: How is Ethyl 1-piperazinecarboxylate utilized in the development of novel pharmaceutical agents?

A3: Researchers leverage Ethyl 1-piperazinecarboxylate to synthesize a diverse range of compounds with potential therapeutic applications. For example, it has been employed in the synthesis of novel isoindolinone derivatives, some of which exhibited promising antitumor activity against the HepG2 cancer cell line []. Similarly, it has been used to create benzothiophene analogues of ketoconazole and itraconazole, known antifungal agents [].

Q4: Are there any studies investigating the potential degradation products of Ethyl 1-piperazinecarboxylate under specific conditions?

A4: Yes, studies have identified Ethyl 1-piperazinecarboxylate as a degradation product of activated Diethanolamine (DEA) and Methyldiethanolamine (MDEA) solutions used for carbon dioxide absorption. This degradation was observed under both absorber and stripper conditions in the presence of piperazine as an activator []. Further analysis using GC-MS confirmed its presence in the degraded samples [].

Q5: What analytical techniques are employed to characterize and identify Ethyl 1-piperazinecarboxylate?

A5: A combination of spectroscopic and chromatographic techniques is used for the characterization of Ethyl 1-piperazinecarboxylate and its derivatives. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR): Provides structural information based on the magnetic properties of atomic nuclei [].

- Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions to identify and quantify compounds [].

- Infrared (IR) Spectroscopy: Analyzes the interaction of infrared radiation with molecules to identify functional groups [].

- High-Performance Liquid Chromatography (HPLC): Separates, identifies, and quantifies components within a mixture [].

- Gas Chromatography-Mass Spectrometry (GC-MS): Combines gas chromatography separation with mass spectrometry detection for enhanced identification and quantification [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Hydroxymethyl)-2-nitrophenyl]methanol](/img/structure/B105568.png)

![(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol](/img/structure/B105576.png)

![Pyrido[3,2-d]pyrimidine-2,4-diol](/img/structure/B105581.png)